molecular formula C16H17ClFN5OS B2957815 3-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole CAS No. 1014095-29-4

3-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

Cat. No.: B2957815
CAS No.: 1014095-29-4
M. Wt: 381.85
InChI Key: XSFQSHIMTLLBKF-UHFFFAOYSA-N
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Description

3-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for dissecting the nuanced roles of SIK isoforms in cellular signaling pathways. SIK3 is a key regulator of the CREB-regulated transcription coactivator (CRTC) family and is implicated in diverse physiological processes, including innate immune response regulation, energy metabolism, and steroidogenesis. Recent research has leveraged this inhibitor to demonstrate that SIK3 inhibition can alter macrophage polarization towards an anti-inflammatory phenotype, highlighting its potential as a target for investigating inflammatory diseases (Nature, 2024) . Its high selectivity over SIK1 and SIK2 makes it exceptionally valuable for attributing observed phenotypic effects specifically to SIK3 inhibition, thereby enabling a more precise understanding of SIK3-specific biology in cancer, metabolic disorders, and immunology research.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5OS/c1-4-23-14(10-8-22(2)21-15(10)24-3)19-20-16(23)25-9-11-12(17)6-5-7-13(11)18/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFQSHIMTLLBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of triazole derivatives, 3-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole exhibited an IC50 value ranging from 1.82 to 5.55 μM against multiple cancer cell lines including HCT116 and MCF7 . These values indicate a strong potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to inhibit specific pathways involved in cancer cell proliferation. The pyrazole moiety is essential for its cytotoxic activity, while the triazole ring contributes to its interaction with biological targets.

Structure–Activity Relationship (SAR)

The SAR studies suggest that modifications on the aromatic rings significantly influence the compound's efficacy. For instance, the presence of electron-withdrawing groups enhances the activity against certain cancer types .

Antimicrobial Activity

In addition to anticancer properties, this compound also demonstrates antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum potential.

Table 1: Biological Activities of 3-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AnticancerHCT1165.55 μM
MCF71.82 μM
AntimicrobialStaphylococcus aureusMIC = 2 μg/ml
Escherichia coliMIC = 7 μg/ml

Safety and Toxicity Profile

The safety profile of the compound has been evaluated in various studies. Notably, it has shown low cytotoxicity towards normal human cells (e.g., HEK293), indicating a favorable therapeutic index for further development in clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected 4H-1,2,4-Triazole Derivatives
Compound Name / ID Substituents (Positions 3, 4, 5) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound (CAS 1014095-29-4) 3: (2-chloro-6-fluorobenzyl)thio; 4: ethyl; 5: 3-methoxy-1-methyl-pyrazole N/A N/A N/A
B10 () 3: 2-chlorobenzylthio; 4: 2-methylphenyl; 5: 4-methyl-2-(pyridin-4-yl)thiazole 176–178 82 IR: 3050 (C-H aromatic), 1590 (C=N); δ 7.2–8.1 (pyridine)
4-(5-((2-Chloro-6-fluorobenzyl)thio)... 3: (2-chloro-6-fluorobenzyl)thio; 4: phenyl; 5: pyridin-4-yl N/A N/A N/A
N,N-diethyl-2-((4-ethyl-5-(3-methoxy...) 3: acetamide-thio; 4: ethyl; 5: 3-methoxy-1-methyl-pyrazole N/A N/A Molecular formula: C15H24N6O2S; MW: 352.5

Key Observations :

  • Pyrazole vs. Pyridine : The 3-methoxy-1-methyl-pyrazole at position 5 in the target compound contrasts with pyridine in B10 (), which may alter solubility and π-π stacking interactions .
  • Ethyl vs. Phenyl : The ethyl group at position 4 (target) vs. phenyl (CAS 521281-98-1) reduces aromaticity, likely lowering melting points compared to phenyl-substituted analogs .

Comparison :

  • The target compound’s synthesis may parallel , using a 2-chloro-6-fluorobenzyl chloride instead of 4-chlorobenzyl chloride for thioether formation .
  • Catalytic systems like PEG-400 () or HOBt/EDC () are common for triazole functionalization, suggesting scalability for the target compound .

Acidic Properties and Solvent Interactions

highlights that triazole derivatives exhibit variable pKa values depending on substituents and solvent polarity. For example:

  • Electron-withdrawing groups (e.g., Cl, F) lower pKa by stabilizing deprotonated forms.
  • In N,N-dimethylformamide (DMF) , triazoles show higher acidity compared to acetone due to solvent basicity .

Inference for Target Compound :

  • The 2-chloro-6-fluorobenzylthio group likely reduces pKa compared to methyl or ethyl analogs, enhancing solubility in polar aprotic solvents .

Q & A

Q. How can flow chemistry improve scalability without compromising yield?

  • Answer : Continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation systems) enable precise temperature/pH control, reducing side reactions. Optimize parameters via DoE (Design of Experiments) to maximize throughput .

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